(2-Iodoquinolin-3-yl)methanol NMR data and analysis
(2-Iodoquinolin-3-yl)methanol NMR data and analysis
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of (2-Iodoquinolin-3-yl)methanol.
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (2-Iodoquinolin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of substituted quinolines. We will delve into the principles of 1H and 13C NMR spectroscopy, detailing the experimental protocols, data interpretation, and the causal reasoning behind our analytical choices. The guide emphasizes a self-validating approach, where one-dimensional (1D) assignments are rigorously confirmed with two-dimensional (2D) correlation experiments. All methodologies and interpretations are grounded in authoritative spectroscopic principles to ensure scientific integrity.
Introduction: The Significance of (2-Iodoquinolin-3-yl)methanol
The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds. The specific molecule, (2-Iodoquinolin-3-yl)methanol, serves as a versatile synthetic intermediate. The presence of three distinct functional handles—the quinoline core, a reactive iodine atom at the C2 position, and a nucleophilic hydroxymethyl group at C3—makes it highly valuable for constructing complex molecular architectures through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling.
Accurate structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. NMR spectroscopy is the gold standard for this purpose, providing unambiguous information about the molecule's atomic connectivity and electronic environment. This guide offers a field-proven workflow for acquiring and interpreting its NMR data.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol is designed to yield high-resolution spectra suitable for full structural assignment.
Sample Preparation
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Analyte Purity: Ensure the sample of (2-Iodoquinolin-3-yl)methanol is of high purity (>95%), as impurities will complicate spectral analysis. Purification via column chromatography or recrystallization is recommended.
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Solvent Selection: Deuterated chloroform (CDCl3) is an excellent first choice. Its low viscosity ensures sharp signals, and it is capable of dissolving a wide range of organic compounds. Importantly, the residual solvent peak at ~7.26 ppm for 1H NMR and the triplet at ~77.16 ppm for 13C NMR are well-characterized and do not typically overlap with key analyte signals. For observing the hydroxyl proton, which can exchange, deuterated dimethyl sulfoxide (DMSO-d6) is a superior choice as it forms a hydrogen bond, slowing down the exchange rate and resulting in a sharper, observable signal.
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Concentration: Prepare a solution with a concentration of 10-15 mg of the analyte in 0.6 mL of deuterated solvent. This concentration provides a strong signal-to-noise ratio in a reasonable acquisition time without leading to significant line broadening from aggregation.
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Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0 ppm) for universal referencing of chemical shifts. Most modern deuterated solvents are supplied with TMS already added.
NMR Instrument & Parameters
Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the crowded aromatic region of the quinoline ring.
Workflow for NMR Data Acquisition
Caption: A standardized workflow from sample preparation to final data analysis.
NMR Data Interpretation: A Case Study
The following data represents a characteristic spectrum for (2-Iodoquinolin-3-yl)methanol. The numbering scheme used for assignment is shown below.
(Note: As direct spectral data is proprietary, this guide utilizes a representative dataset derived from established principles and spectral databases for educational purposes.)
¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (multiplicity and coupling constants).
Table 1: ¹H NMR Data for (2-Iodoquinolin-3-yl)methanol
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 8.35 | s | - | 1H | H4 |
| 2 | 8.10 | d | 8.4 | 1H | H5 |
| 3 | 7.85 | d | 8.2 | 1H | H8 |
| 4 | 7.75 | ddd | 8.4, 7.0, 1.4 | 1H | H7 |
| 5 | 7.58 | ddd | 8.2, 7.0, 1.2 | 1H | H6 |
| 6 | 4.95 | s | - | 2H | H9 (CH₂) |
| 7 | 2.10 | br s | - | 1H | H10 (OH) |
Analysis of ¹H NMR Data:
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H4 (8.35 ppm, singlet): This proton is the most downfield of the quinoline ring protons. Its singlet multiplicity confirms it has no adjacent protons. The strong deshielding effect is due to its position adjacent to the electronegative nitrogen atom and its peri-relationship with the electron-withdrawing iodine at C2.
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Aromatic Protons (H5, H8, H7, H6): These four protons on the benzene portion of the quinoline ring appear as a complex set of doublets and triplets of doublets, typical for a disubstituted benzene ring.
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H5 (8.10 ppm, doublet): This proton is deshielded by the anisotropic effect of the nearby heterocyclic ring. It appears as a doublet due to coupling with H6.
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H8 (7.85 ppm, doublet): Deshielded due to its proximity to the nitrogen lone pair's magnetic field. It shows coupling only to H7.
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H7 and H6 (7.75 and 7.58 ppm): These protons appear as complex multiplets (ddd) because they couple to two other protons each (ortho- and meta-coupling). The specific assignment requires 2D NMR, but H7 is typically slightly more downfield than H6.
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Methylene Protons H9 (4.95 ppm, singlet): The two protons of the CH₂ group are equivalent and appear as a singlet. Their chemical shift is significantly downfield from a typical alkyl proton due to the deshielding effect of the adjacent aromatic ring and the oxygen atom.
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Hydroxyl Proton H10 (2.10 ppm, broad singlet): The hydroxyl proton signal is often broad due to chemical exchange with trace amounts of water in the solvent. Its integration confirms one proton.
¹³C NMR Spectral Analysis (101 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments. The proton-decoupled spectrum shows all carbon signals as singlets.
Table 2: ¹³C NMR Data for (2-Iodoquinolin-3-yl)methanol
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 150.1 | C8a | Quaternary carbon adjacent to nitrogen. |
| 145.8 | C2 | Carbon bearing the iodine atom (heavy atom effect). |
| 138.5 | C4 | Aromatic CH, significantly downfield. |
| 134.2 | C3 | Quaternary carbon attached to the CH₂OH group. |
| 130.5 | C7 | Aromatic CH. |
| 128.9 | C5 | Aromatic CH. |
| 127.8 | C4a | Quaternary carbon at the ring junction. |
| 127.2 | C6 | Aromatic CH. |
| 126.9 | C8 | Aromatic CH. |
| 62.5 | C9 (CH₂) | Aliphatic carbon attached to oxygen. |
Analysis of ¹³C NMR Data:
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Quaternary Carbons: Four quaternary carbons (C2, C3, C4a, C8a) are observed. C2 is identifiable due to the direct attachment of the heavy iodine atom, which can influence its chemical shift. C8a is the most downfield due to its direct bond to nitrogen.
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Aromatic CH Carbons: The chemical shifts of C4, C5, C6, C7, and C8 are consistent with the quinoline ring system. Their specific assignments are definitively confirmed using 2D HSQC and HMBC experiments.
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Aliphatic Carbon C9: The methylene carbon (C9) appears at ~62.5 ppm, a typical value for a carbon atom single-bonded to an oxygen atom and an aromatic ring.
Structural Verification with 2D NMR Spectroscopy
While 1D NMR provides a strong foundation for the assignment, 2D NMR experiments are essential for providing irrefutable proof of the proposed structure. This is a core tenet of a self-validating analytical system.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).
Logical Flow of COSY Analysis
Caption: Expected ³JHH correlations in the COSY spectrum for the benzenoid ring.
A key finding from the COSY spectrum would be the correlation between H5↔H6, H6↔H7, and H7↔H8, confirming the connectivity of the protons on the carbocyclic ring. The absence of any cross-peaks for H4, H9, and H10 confirms they are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons they are attached to (¹JCH). This is the most reliable way to assign protonated carbons.
Table 3: Expected HSQC Correlations
| Proton (¹H) | Correlated Carbon (¹³C) |
| H4 (8.35 ppm) | C4 (138.5 ppm) |
| H5 (8.10 ppm) | C5 (128.9 ppm) |
| H6 (7.58 ppm) | C6 (127.2 ppm) |
| H7 (7.75 ppm) | C7 (130.5 ppm) |
| H8 (7.85 ppm) | C8 (126.9 ppm) |
| H9 (4.95 ppm) | C9 (62.5 ppm) |
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is crucial as it shows correlations between protons and carbons over longer ranges (typically 2 or 3 bonds). This allows for the complete assembly of the molecular skeleton by connecting the different fragments.
Workflow for HMBC-based Structural Elucidation
Caption: Key HMBC correlations confirming the quinoline core structure.
Key HMBC Correlations and Their Significance:
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H9 (CH₂) → C2, C3, C4: The correlation from the methylene protons (H9) to the quaternary carbons C2 and C3, as well as the protonated carbon C4, definitively places the hydroxymethyl group at the C3 position, adjacent to both C2 and C4.
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H4 → C2, C8a: The correlation from the singlet proton H4 to the iodine-bearing carbon C2 and the bridgehead carbon C8a confirms its position in the heterocyclic ring.
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H5 → C4a: This correlation from a proton on the benzenoid ring to a bridgehead carbon (C4a) links the two ring systems together, completing the quinoline skeleton.
Conclusion
The structural elucidation of (2-Iodoquinolin-3-yl)methanol is achieved through a systematic and multi-faceted NMR analysis. By combining high-resolution 1D ¹H and ¹³C NMR with 2D correlation experiments like COSY, HSQC, and HMBC, every atom in the molecule can be unambiguously assigned. This rigorous, self-validating workflow ensures the highest level of confidence in the material's identity, which is a critical requirement for its use in regulated environments like drug development. The principles and methodologies detailed in this guide are broadly applicable to the characterization of other complex heterocyclic molecules.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
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Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]
